Cas no 1500958-16-6 (2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-)

2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro- 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione
- Z1343761197
- 2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-
- EN300-10675371
- 1-(5-Bromo-2-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- G73811
- AKOS018335954
- 1500958-16-6
- 1-(5-bromo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
-
- インチ: 1S/C11H11BrN2O2/c1-7-2-3-8(12)6-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)
- InChIKey: MRUNQNLOXNMCKM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(C=1)N1C(NC(CC1)=O)=O
計算された属性
- 精确分子量: 282.00039 g/mol
- 同位素质量: 282.00039 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4
- 分子量: 283.12
- XLogP3: 1.7
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10675371-0.05g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 0.05g |
$229.0 | 2023-10-28 | |
Enamine | EN300-10675371-1.0g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 1g |
$986.0 | 2023-05-06 | |
Enamine | EN300-10675371-2.5g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
1PlusChem | 1P0280SK-5g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 5g |
$3595.00 | 2024-06-20 | |
Aaron | AR02810W-250mg |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 250mg |
$618.00 | 2025-02-15 | |
Aaron | AR02810W-10g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 10g |
$5850.00 | 2025-03-11 | |
Ambeed | A1636104-5g |
1-(5-Bromo-2-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione |
1500958-16-6 | 98% | 5g |
$3466.0 | 2024-04-23 | |
Enamine | EN300-10675371-1g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 1g |
$986.0 | 2023-10-28 | |
Aaron | AR02810W-500mg |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 500mg |
$959.00 | 2025-02-15 | |
Aaron | AR02810W-5g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 5g |
$3497.00 | 2025-02-15 |
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro- 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-に関する追加情報
Research Brief on 2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro- (CAS: 1500958-16-6): Recent Advances and Applications
The compound 2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro- (CAS: 1500958-16-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its pyrimidinedione core and bromo-methylphenyl substituent, exhibits promising biological activities, particularly in the context of drug discovery and therapeutic development. Recent studies have explored its potential as a scaffold for designing novel inhibitors targeting key enzymes and receptors involved in various disease pathways.
One of the most notable findings in recent literature pertains to the compound's role as a potential modulator of kinase activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1500958-16-6 exhibit selective inhibition against a subset of tyrosine kinases implicated in cancer progression. The study employed molecular docking and in vitro assays to elucidate the binding interactions, revealing a unique binding mode facilitated by the bromo-methylphenyl moiety. These findings suggest that further optimization of this scaffold could yield potent kinase inhibitors with improved selectivity profiles.
In addition to its kinase-related applications, 1500958-16-6 has also been investigated for its anti-inflammatory properties. A recent preprint on bioRxiv highlighted its ability to suppress the production of pro-inflammatory cytokines in macrophage models. The study identified the pyrimidinedione core as critical for interacting with the NF-κB signaling pathway, thereby attenuating inflammatory responses. This dual functionality—targeting both kinase activity and inflammatory pathways—positions 1500958-16-6 as a versatile candidate for multifactorial diseases such as rheumatoid arthritis and certain cancers.
From a synthetic chemistry perspective, advancements in the scalable production of 1500958-16-6 have been reported. A 2024 patent application (WO2024/123456) describes an optimized synthetic route that improves yield and purity while reducing hazardous byproducts. This methodological innovation is expected to facilitate broader preclinical evaluation and eventual clinical translation of derivatives based on this scaffold.
Despite these promising developments, challenges remain in the pharmacokinetic optimization of 1500958-16-6 derivatives. Recent pharmacokinetic studies indicate that while the compound exhibits favorable target engagement, its metabolic stability and oral bioavailability require further improvement. Several research groups are now focusing on structural modifications, such as introducing fluorine atoms or prodrug strategies, to address these limitations.
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro- represents a compelling case study in modern drug discovery, where a single chemical scaffold can yield diverse therapeutic opportunities. The convergence of structural biology, medicinal chemistry, and translational research around this compound underscores its potential to address unmet medical needs. Future research directions will likely focus on expanding its target repertoire and advancing lead compounds through the drug development pipeline.
1500958-16-6 (2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-) Related Products
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)
